molecular formula C19H18FN3OS B2879988 1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone CAS No. 897472-46-7

1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone

Cat. No.: B2879988
CAS No.: 897472-46-7
M. Wt: 355.43
InChI Key: JLKVQQGYTBZTOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone is a synthetic small molecule of significant interest in medicinal chemistry research. This compound features a benzothiazole core, a privileged scaffold in drug discovery known for its diverse biological activities. The structure is characterized by a 6-fluorobenzo[d]thiazole unit linked to a phenylethanone group via a piperazine ring, a common pharmacophore that contributes to molecular recognition and binding affinity. This compound serves as a valuable chemical intermediate for researchers exploring new therapeutic agents. Structurally similar benzothiazole derivatives have demonstrated promising activity as quorum-sensing inhibitors (QSI) against Pseudomonas aeruginosa , potentially disrupting biofilm formation and virulence without exerting antibacterial growth pressure . Furthermore, analogous compounds containing the piperazine moiety are actively investigated as potent inhibitors of enzymes like tyrosinase, which is a key target in dermatology and neurobiology research . Its mechanism of action is anticipated to be highly context-dependent, potentially involving competitive or allosteric inhibition of specific enzymatic or receptor targets. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet prior to use.

Properties

IUPAC Name

1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3OS/c20-15-6-7-16-17(13-15)25-19(21-16)23-10-8-22(9-11-23)18(24)12-14-4-2-1-3-5-14/h1-7,13H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKVQQGYTBZTOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone typically involves multiple steps, starting with the construction of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid in the presence of a base

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone can undergo various chemical reactions, including:

  • Oxidation: The phenylethanone group can be oxidized to form phenylglyoxal derivatives.

  • Reduction: The piperazine ring can be reduced to form piperazine derivatives.

  • Substitution: The fluorine atom on the benzo[d]thiazole ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation: Phenylglyoxal derivatives.

  • Reduction: Piperazine derivatives.

  • Substitution: Fluorinated benzo[d]thiazole derivatives with different substituents.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been explored in various assays, including antimicrobial and antifungal tests.

  • Medicine: Potential therapeutic applications are being investigated, particularly in the development of new drugs.

  • Industry: It may find use in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight Key Spectral Data
Target Compound 6-F-Benzo[d]thiazol-piperazine Phenylethanone ~443* Expected ESI-MS: ~444 [M+H]+
5i () Benzo[d]thiazol-piperazine Triazolylthio 593.17 EI-MS: 593.17; NMR: triazole δ 8–9 ppm
11a () Piperazine-thiazol Urea, 3-Fluorophenyl 484.2 ESI-MS: 484.2 [M+H]+; urea NH δ 10 ppm
13f () Quinazoline-piperazine Chlorophenyl 463.19 HRMS: 463.1895 [M+H]+

*Calculated based on molecular formula.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.